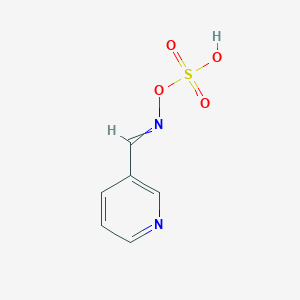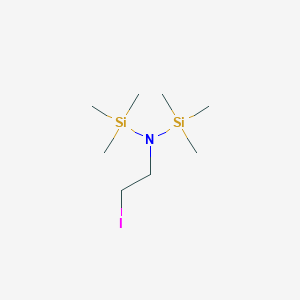
3-Oxo-3-phenylpropyl piperidine-1-carbodithioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Oxo-3-phenylpropyl piperidine-1-carbodithioate is a chemical compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse applications in various fields, including chemistry, biology, medicine, and industry. The structure of this compound consists of a piperidine ring attached to a 3-oxo-3-phenylpropyl group and a carbodithioate moiety, making it a unique and versatile compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Oxo-3-phenylpropyl piperidine-1-carbodithioate typically involves the reaction of piperidine with 3-oxo-3-phenylpropyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, and the product is purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and minimize impurities, and the final product is subjected to rigorous quality control measures to ensure its purity and consistency .
Chemical Reactions Analysis
Types of Reactions
3-Oxo-3-phenylpropyl piperidine-1-carbodithioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carbodithioate group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles such as amines or thiols for substitution reactions. The reactions are typically carried out under mild to moderate conditions, with careful control of temperature and pH to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3-Oxo-3-phenylpropyl piperidine-1-carbodithioate has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor.
Mechanism of Action
The mechanism of action of 3-Oxo-3-phenylpropyl piperidine-1-carbodithioate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various physiological effects, depending on the specific enzyme and pathway involved. For example, its interaction with enzymes involved in cell proliferation can result in anticancer activity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-Oxo-3-phenylpropyl piperidine-1-carbodithioate include:
- 3-Oxo-1,3-diphenylpropyl 1-piperidinecarbodithioate
- 1-(3-Oxo-3-phenylpropyl)piperidinium chloride
- Piperidine, 1-(1-oxo-3-phenyl-2-propenyl)-
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the piperidine ring and the carbodithioate moiety allows for a wide range of chemical modifications and interactions with biological targets, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
61999-03-9 |
|---|---|
Molecular Formula |
C15H19NOS2 |
Molecular Weight |
293.5 g/mol |
IUPAC Name |
(3-oxo-3-phenylpropyl) piperidine-1-carbodithioate |
InChI |
InChI=1S/C15H19NOS2/c17-14(13-7-3-1-4-8-13)9-12-19-15(18)16-10-5-2-6-11-16/h1,3-4,7-8H,2,5-6,9-12H2 |
InChI Key |
WATPDNWIALZLNE-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C(=S)SCCC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,1'-{[(Methanesulfonyl)(nitro)methylene]disulfonyl}bis(3-nitrobenzene)](/img/structure/B14543702.png)
[4-(phenoxysulfonyl)phenoxy]phosphanium](/img/structure/B14543708.png)



![3-[(4-Nitrobenzoyl)sulfanyl]pyridine-2-carboxylic acid](/img/structure/B14543744.png)
![Acetic acid;6-oxabicyclo[3.1.0]hexan-2-ol](/img/structure/B14543752.png)
![1-{[(2-Aminophenyl)sulfanyl]methyl}pyridin-2(1H)-one](/img/structure/B14543757.png)






